
(3,4-Diethoxyphenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Diethoxyphenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine is a complex organic compound that features a combination of phenyl, fluorophenyl, and triazolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Diethoxyphenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves multi-step organic reactions. One common method is the one-pot three-component reaction, which involves the condensation of substituted acetophenones and benzaldehydes followed by cyclization with hydrazine or its derivatives . The reaction conditions often include the use of a sealed-vessel reactor, such as the Monowave 50, to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(3,4-Diethoxyphenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and triazolyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3,4-Diethoxyphenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor for various enzymes and receptors, which could lead to the development of new therapeutic agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (3,4-Diethoxyphenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved can include inhibition of signal transduction or metabolic pathways, depending on the target enzyme or receptor.
Comparación Con Compuestos Similares
Similar Compounds
(3,4-Dimethoxyphenyl)(5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole): This compound shares a similar structural framework but differs in the presence of a pyrazole ring instead of a triazole ring.
(3,4-Diethoxyphenyl)(2-fluorophenyl)methanamine: This compound lacks the triazole ring, making it structurally simpler.
Uniqueness
The uniqueness of (3,4-Diethoxyphenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both phenyl and triazolyl groups allows for diverse chemical modifications and potential interactions with biological targets.
Propiedades
Fórmula molecular |
C19H21FN4O2 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
(3,4-diethoxyphenyl)-[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C19H21FN4O2/c1-3-25-15-10-9-12(11-16(15)26-4-2)17(21)19-22-18(23-24-19)13-7-5-6-8-14(13)20/h5-11,17H,3-4,21H2,1-2H3,(H,22,23,24) |
Clave InChI |
LHVJHYMUAHICIY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(C2=NC(=NN2)C3=CC=CC=C3F)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




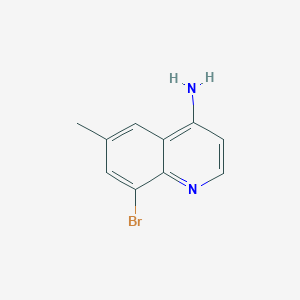
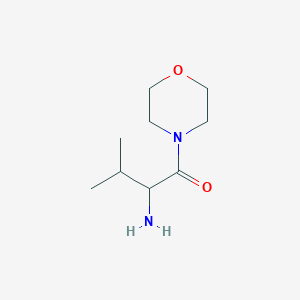
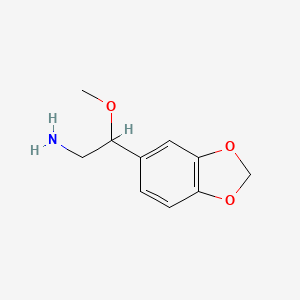
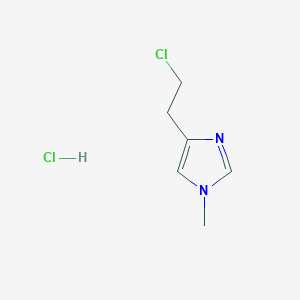
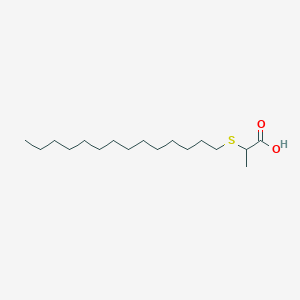

![9-Fluorobenzo[h]-1,6-naphthyridine-5-carbonitrile](/img/structure/B12112029.png)

![2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12112034.png)


![7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12112046.png)
